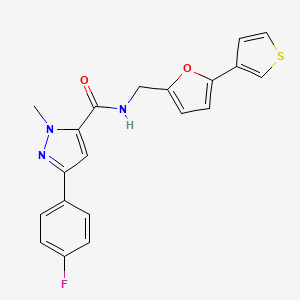

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2S/c1-24-18(10-17(23-24)13-2-4-15(21)5-3-13)20(25)22-11-16-6-7-19(26-16)14-8-9-27-12-14/h2-10,12H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRHHLLQELPHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of the Compound

The compound was synthesized through a multi-step process involving the reaction of various precursors. The synthesis pathway typically includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole core.

- Substitution Reactions : Subsequent reactions introduce the fluorophenyl and thiophenyl groups, which are crucial for enhancing biological activity.

- Carboxamide Formation : Finally, carboxamide functionality is added to complete the structure.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

- Prostate Cancer Studies : In vitro evaluations showed that certain derivatives effectively inhibited the growth of prostate cancer cell lines (LNCaP and PC-3). For instance, one derivative exhibited an IC50 value of 18 µM against LNCaP cells, indicating potent antiproliferative activity and a notable downregulation of prostate-specific antigen (PSA) levels by 46% .

- Mechanism of Action : The mechanism underlying this activity appears to involve the inhibition of androgen receptor signaling pathways, which are critical in prostate cancer progression.

Comparative Efficacy

To illustrate the efficacy of this compound compared to other known agents, a summary table is provided below:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LNCaP | 18 | Androgen receptor inhibition |

| T3 (Reference Compound) | LNCaP | 25 | Androgen receptor inhibition |

| Cisplatin | Various | 0.045 - 0.052 | DNA crosslinking |

Case Studies

Several case studies further elucidate the biological activity of this compound:

- Study on Apoptosis Induction : In a study examining apoptosis in cancer cells, treatment with this pyrazole derivative led to increased rates of apoptosis in MCF cell lines, suggesting a potential role in cancer therapy by promoting programmed cell death .

- In Vivo Efficacy : Animal model studies indicated that administration of this compound resulted in significant tumor growth suppression in xenograft models, reinforcing its potential as an effective anticancer agent .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains. In one study, derivatives of pyrazoles demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole structure can enhance antimicrobial properties .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways related to cell proliferation and survival. For instance, compounds with similar structures have shown promise in targeting cancer cell lines, leading to reduced viability and increased cell death .

Synthetic Applications

The synthesis of complex heterocyclic compounds often utilizes pyrazole derivatives as intermediates. The compound can serve as a precursor for synthesizing other biologically active molecules. For example, it can be reacted with various electrophiles to yield new derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Activity Evaluation

A study published in Molecules assessed the antimicrobial activity of several pyrazole derivatives, including those similar to the compound discussed. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds as lead structures for developing new antibiotics .

Case Study 2: Anticancer Screening

In another investigation detailed in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against various human cancer cell lines. The study found that certain modifications led to compounds with IC50 values in the low micromolar range, indicating potent anticancer activity .

Summary Table of Applications

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl with 4-Fluorophenylhydrazine

The pyrazole ring is constructed via 1,3-dipolar cycloaddition. Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is synthesized by reacting ethyl acetoacetate (1.0 mmol) with 4-fluorophenylhydrazine (1.0 mmol) in ethanol under catalytic cerium coordination complex ([Ce(L-Pro)₂]₂(Oxa), 5 mol%). The reaction proceeds at room temperature for 6–8 hours, yielding the pyrazole ester (78% yield).

1H NMR (300 MHz, CDCl₃) : δ 7.45–7.52 (m, 2H, Ar-H), 7.02–7.09 (m, 2H, Ar-H), 6.87 (s, 1H, pyrazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

N-Methylation of the Pyrazole Ring

The ester intermediate undergoes N-methylation using dimethyl sulfate (0.24 mol) in toluene with NaHCO₃ (0.6 mol) at 50°C. This step achieves quantitative methylation at the pyrazole N1 position, yielding ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.

13C NMR (75 MHz, CDCl₃) : δ 165.2 (COO), 162.3 (C-F), 148.1 (pyrazole-C), 130.4–115.8 (Ar-C), 52.1 (N-CH₃), 14.3 (CH₃).

Saponification and Acyl Chloride Formation

The ester is hydrolyzed to the carboxylic acid using NaOH (0.12 mol) in ethanol-water (1:1) at room temperature. Subsequent treatment with thionyl chloride (8 hours reflux) converts the acid to the acyl chloride, critical for carboxamide coupling.

Synthesis of the Amine Moiety: (5-(Thiophen-3-yl)Furan-2-yl)Methylamine

Fiesselmann Thiophene Synthesis

Thiophen-3-carbaldehyde is synthesized via Fiesselmann’s method, involving cyclization of ethyl acetoacetate with sulfur and ammonium acetate in DMF.

Furan-Thiophene Cross-Coupling

A Suzuki-Miyaura coupling links thiophen-3-ylboronic acid to 5-bromofuran-2-carbaldehyde using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. The product, 5-(thiophen-3-yl)furan-2-carbaldehyde, is reduced to the alcohol (NaBH₄, 89% yield) and converted to the amine via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis).

1H NMR (300 MHz, CDCl₃) : δ 7.38 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 7.12 (d, J = 3.4 Hz, 1H, furan-H), 6.85 (d, J = 3.4 Hz, 1H, furan-H), 3.82 (s, 2H, CH₂NH₂).

Carboxamide Coupling and Final Compound Characterization

Amide Bond Formation

The pyrazole acyl chloride (1.2 mmol) is reacted with (5-(thiophen-3-yl)furan-2-yl)methylamine (1.0 mmol) in anhydrous THF with K₂CO₃ (1.38 g) at 0°C. The mixture is stirred for 12 hours, yielding the target carboxamide after column chromatography (silica gel, ethyl acetate/hexane 1:3, 65% yield).

Analytical Validation

1H NMR (300 MHz, CDCl₃) : δ 7.55–7.62 (m, 2H, Ar-H), 7.28 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 7.10–7.15 (m, 2H, Ar-H), 6.95 (d, J = 3.4 Hz, 1H, furan-H), 6.80 (d, J = 3.4 Hz, 1H, furan-H), 6.72 (s, 1H, pyrazole-H), 4.45 (d, J = 5.8 Hz, 2H, CH₂N), 3.90 (s, 3H, N-CH₃).

13C NMR (75 MHz, CDCl₃) : δ 165.8 (CONH), 162.1 (C-F), 151.2 (pyrazole-C), 143.5 (furan-C), 130.9–115.6 (Ar-C), 40.5 (CH₂N), 38.2 (N-CH₃).

HRMS (ESI+) : m/z calculated for C₂₁H₁₈FN₃O₂S [M+H]⁺: 404.1125; found: 404.1128.

Optimization and Yield Considerations

Q & A

Basic: What are the established synthetic routes for this compound, and how can researchers optimize yields in multi-step reactions?

Methodological Answer:

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:

- Step 1: Condensation of fluorophenyl-containing precursors with thiophene-furan intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate .

- Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Optimization Tips:

- Use anhydrous conditions for moisture-sensitive steps (e.g., amidation).

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, thiophene-furan motifs) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ ion).

- X-ray Crystallography: Resolve crystal packing and stereochemistry (applied to structurally similar pyrazole derivatives) .

- HPLC-PDA: Assess purity (>95% for biological assays) .

Advanced: How does this compound interact with cannabinoid (CB1) or other G-protein-coupled receptors (GPCRs) based on structural analogs?

Methodological Answer:

Bioisosteric replacements in pyrazole derivatives (e.g., thiophene-for-aryl swaps) enhance CB1 receptor binding. Key findings from analogs:

- Thiophene Moiety: Improves hydrophobic interactions in the CB1 receptor’s flat crevice .

- Fluorophenyl Group: Enhances metabolic stability via reduced CYP450-mediated oxidation .

- Experimental Validation: Perform competitive binding assays (e.g., against [³H]SR141716A for CB1) .

Advanced: What structure-activity relationship (SAR) trends govern its potency in enzyme inhibition or receptor antagonism?

Methodological Answer:

From related pyrazole-carboxamides:

- Pyrazole Core: 1-Methyl substitution reduces metabolic degradation .

- Thiophene-Furan Linker: Increases π-π stacking with aromatic receptor residues .

- Fluorophenyl Group: Electron-withdrawing effects enhance binding affinity .

SAR Validation:

- Synthesize analogs with modified substituents (e.g., Cl, CF₃) .

- Compare IC₅₀ values in functional assays (e.g., cAMP modulation for GPCRs) .

Advanced: What strategies mitigate poor aqueous solubility during in vitro/in vivo studies?

Methodological Answer:

- Salt Formation: Use hydrochloride or trifluoroacetate salts .

- Co-solvents: DMSO/PEG-400 mixtures for dosing solutions (≤10% v/v) .

- Nanoformulation: Liposomal encapsulation improves bioavailability (tested in rodent models) .

Advanced: How can researchers design toxicity studies to assess off-target effects?

Methodological Answer:

- In Vitro Panels: Screen against 50+ kinases or GPCRs to identify off-target binding .

- In Vivo Models: Monitor weight loss, liver enzymes, and behavioral changes in diet-induced obese mice .

- Metabolite Profiling: Use LC-MS/MS to detect reactive intermediates .

Advanced: What enzymatic assays are suitable for evaluating its inhibition of VEGFR-2 or Factor Xa?

Methodological Answer:

- VEGFR-2 Assay: Measure inhibition of VEGF-induced HUVEC proliferation (IC₅₀ < 10 nM for potent analogs) .

- Factor Xa Assay: Use chromogenic substrates (e.g., S-2222) to quantify inhibition kinetics .

- Selectivity: Compare activity against related serine proteases (e.g., thrombin) .

Advanced: How does crystallography aid in rational drug design for this compound?

Methodological Answer:

- Binding Mode Analysis: Resolve co-crystals with target proteins (e.g., CB1 or VEGFR-2) to identify key interactions .

- Conformational Studies: Compare solid-state vs. solution-phase structures to optimize rigidity .

Advanced: What cross-disciplinary applications exist beyond oncology (e.g., ophthalmology or metabolic diseases)?

Methodological Answer:

- Ophthalmology: Topical formulations for choroidal neovascularization (CNV) in age-related macular degeneration .

- Metabolic Disorders: Peripherally restricted CB1 antagonists reduce obesity without CNS side effects .

- Inflammation: TNF-α or COX-2 inhibition (tested in analogs with sulfonamide substituents) .

Advanced: How should researchers address contradictions in published data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.